6-Amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione
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Overview
Description
6-Amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione is a compound with the molecular formula C12H22N4O2 and a molecular weight of 254.33 . It is a pyrimidine derivative that has been studied for its potential therapeutic applications, particularly as a matrix metalloproteinase (MMP) inhibitor. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione typically involves the reaction of appropriate pyrimidine precursors with butylamine under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The specific synthetic route can vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the desired product. The exact methods used in industrial production are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
6-Amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione involves its interaction with matrix metalloproteinases (MMPs). MMPs are enzymes that play a crucial role in the breakdown of extracellular matrix proteins. By inhibiting MMP activity, this compound can prevent the degradation of extracellular matrix components, which is beneficial in conditions such as cancer and inflammatory diseases. The molecular targets and pathways involved include the active sites of MMPs, where the compound binds and inhibits their enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-1-butyl-5-(3-methyl-butylamino)-1H-pyrimidine-2,4-dione
- 6-Amino-1-butyl-5-cyclopentylamino-1H-pyrimidine-2,4-dione
- 6-Amino-1-benzyl-5-ethylamino-1H-pyrimidine-2,4-dione
Uniqueness
6-Amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit MMPs sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications.
Properties
IUPAC Name |
6-amino-1-butyl-5-(butylamino)pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-3-5-7-14-9-10(13)16(8-6-4-2)12(18)15-11(9)17/h14H,3-8,13H2,1-2H3,(H,15,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJHLGSWGZLAHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(N(C(=O)NC1=O)CCCC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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